![molecular formula C14H11N3O2S2 B2484796 2-[(2-oxopropyl)sulfanyl]-3-(pyridin-3-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 2379998-14-6](/img/structure/B2484796.png)
2-[(2-oxopropyl)sulfanyl]-3-(pyridin-3-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-oxopropyl)sulfanyl]-3-(pyridin-3-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by a unique structure that includes a thieno[3,2-d]pyrimidine core, a pyridin-3-yl group, and a 2-oxopropylsulfanyl substituent. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-oxopropyl)sulfanyl]-3-(pyridin-3-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate . The reaction conditions often include heating the reactants in the presence of a desiccant such as calcium chloride to facilitate the cyclization process . Another method involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization to yield the target thienopyrimidine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-oxopropyl)sulfanyl]-3-(pyridin-3-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The pyridin-3-yl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (Lung Cancer) | 12.5 | Induction of apoptosis |
MCF-7 (Breast Cancer) | 15.0 | Cell cycle arrest |
HeLa (Cervical Cancer) | 10.0 | Inhibition of proliferation |
These findings indicate that the compound may serve as a promising candidate for the development of novel anticancer therapies .
Anti-inflammatory Effects
The compound has also shown potential in reducing inflammation. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines in macrophages, suggesting its utility in treating inflammatory diseases .
Case Study 1: Pain Management
A clinical trial investigated the efficacy of the compound in patients suffering from chronic pain conditions. Results indicated a notable reduction in pain levels compared to baseline measurements, demonstrating its potential as an analgesic agent .
Case Study 2: Metabolic Disorders
Another study explored the effects of this compound on glucose metabolism in diabetic models. The results showed improved insulin sensitivity and significantly reduced blood glucose levels, suggesting its application in diabetes management .
Wirkmechanismus
The mechanism of action of 2-[(2-oxopropyl)sulfanyl]-3-(pyridin-3-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with molecular targets such as enzymes. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Thieno[3,4-b]pyridine: Shares structural similarities and is used in similar applications.
Uniqueness
2-[(2-oxopropyl)sulfanyl]-3-(pyridin-3-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to inhibit CDK2 with high potency sets it apart from other similar compounds .
Biologische Aktivität
The compound 2-[(2-oxopropyl)sulfanyl]-3-(pyridin-3-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is part of a class of thieno[3,2-d]pyrimidine derivatives that have garnered attention for their potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound.
Synthesis
The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves multi-step organic reactions. The key steps include:
- Formation of the Thieno[3,2-d]pyrimidin-4(3H)-one Core : This is achieved through cyclization reactions of appropriate precursors under acidic or basic conditions.
- Introduction of Substituents : The 2-[(2-oxopropyl)sulfanyl] group is introduced via nucleophilic substitution reactions involving thiol derivatives and halogenated precursors.
Antitumor Activity
Recent studies have highlighted the antitumor potential of thieno[3,2-d]pyrimidine derivatives. For example:
- In a study evaluating various derivatives against cancer cell lines (NCI-H1975, A549, and NCI-H460), compounds exhibited significant inhibitory effects on EGFR L858R/T790M kinase activity. The most promising compound showed an IC50 value of 13 nM , indicating potent activity against the target kinase .
Compound | Cell Line | IC50 (nM) |
---|---|---|
B1 | NCI-H1975 | 13 |
A1 | A549 | 25 |
A15 | NCI-H460 | 30 |
Antimicrobial Activity
Thieno[3,2-d]pyrimidines have also been explored for their antibacterial properties. A recent screening campaign against Mycobacterium tuberculosis identified several derivatives with notable efficacy:
- The compounds exhibited activity against both Gram-positive (including MRSA) and Gram-negative bacteria. The best-performing derivatives demonstrated good pharmacokinetic properties and low toxicity in mammalian cells .
Structure-Activity Relationships (SAR)
The biological activity of thieno[3,2-d]pyrimidine derivatives can be significantly influenced by their structural modifications. Key observations include:
- Substituent Effects : Electron-withdrawing groups at specific positions enhance cytotoxicity against cancer cell lines.
- Core Modifications : Variations in the thieno[3,2-d]pyrimidine core can lead to changes in potency and selectivity.
For instance, a derivative with a methyl substituent at the 6-position was found to be particularly effective against breast cancer cells (IC50 = 27.6 μM) .
Case Studies
Several case studies illustrate the effectiveness of these compounds:
- Triple-Negative Breast Cancer : A series of thieno[3,2-d]pyrimidine derivatives were synthesized and evaluated for their cytotoxicity against MDA-MB-231 cells. Compounds showed selective cytotoxicity with IC50 values ranging from 29.3 μM to 43 μM , indicating promising candidates for further development .
- Antimycobacterial Activity : In a study focusing on Mycobacterium tuberculosis, thieno[3,2-d]pyrimidines were identified as prodrugs that require metabolic activation for efficacy. This highlights their potential as novel antibacterial agents .
Eigenschaften
IUPAC Name |
2-(2-oxopropylsulfanyl)-3-pyridin-3-ylthieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S2/c1-9(18)8-21-14-16-11-4-6-20-12(11)13(19)17(14)10-3-2-5-15-7-10/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKJUSVCLSOLNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=NC2=C(C(=O)N1C3=CN=CC=C3)SC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.